N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound belongs to the class of pyrazolopyrimidines, which are heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have been the focus of many studies due to their wide range of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines consists of a pyrazole ring fused to a pyrimidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of different functional groups can affect the compound’s solubility, reactivity, and stability .Scientific Research Applications
Imaging and Neuroinflammation
- Translocator Protein (TSPO) Ligands for Neuroinflammation PET Imaging : Novel pyrazolo[1,5-a]pyrimidines, related to this compound, have been synthesized and evaluated for their potential to bind TSPO, an early biomarker of neuroinflammatory processes. These derivatives have displayed subnanomolar affinity for TSPO, comparable to known ligands, and have been successfully labeled with fluorine-18 for PET imaging. In vivo studies in a rodent model of neuroinflammation confirmed their potential as PET radiotracers, showing significant brain uptake and localization in areas of induced neuroinflammation (Damont et al., 2015).
Cancer Research
- Anti-Lung Cancer Activity : Compounds structurally similar to N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations. These findings suggest the potential of such compounds in cancer treatment (Hammam et al., 2005).
Receptor Studies and Neurodegenerative Disorders
- Peripheral Benzodiazepine Receptors (PBRs) in Neurodegenerative Disorders : Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, related to the chemical compound , have been found to have high in vitro affinity for PBRs compared to central benzodiazepine receptors (CBRs). These findings are significant for the study of PBR expression in neurodegenerative disorders, as some of these compounds have demonstrated potential as imaging agents for PBR expression, aiding in the understanding and potentially the treatment of such conditions (Fookes et al., 2008).
Anticancer and Anti-Inflammatory Agents
- Synthesis and Evaluation as Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Some derivatives have shown promising results as potential therapeutic agents for treating inflammation and cancer, demonstrating the versatility and potential medicinal applications of compounds within this chemical class (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O4/c1-13-10-20(27-22(33)14-4-9-18(35-2)19(11-14)36-3)32(30-13)24-28-21-17(23(34)29-24)12-26-31(21)16-7-5-15(25)6-8-16/h4-12H,1-3H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPYJVJJUVHOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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